N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide

Medicinal chemistry Lead optimization Fragment-based drug discovery

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide (CAS 896020-44-3) is a synthetic small-molecule benzamide derivative with the molecular formula C15H21NO5S and a molecular weight of 327.4 g/mol. The compound features a 3,4-diethoxy-substituted benzamide core linked to a 1,1-dioxothiolan-3-yl (sulfolane-derived) heterocyclic moiety.

Molecular Formula C15H21NO5S
Molecular Weight 327.4
CAS No. 896020-44-3
Cat. No. B2378043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide
CAS896020-44-3
Molecular FormulaC15H21NO5S
Molecular Weight327.4
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OCC
InChIInChI=1S/C15H21NO5S/c1-3-20-13-6-5-11(9-14(13)21-4-2)15(17)16-12-7-8-22(18,19)10-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,16,17)
InChIKeyHDCHVUDVNRNLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide (CAS 896020-44-3): Chemical Identity and Procurement-Relevant Profile


N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide (CAS 896020-44-3) is a synthetic small-molecule benzamide derivative with the molecular formula C15H21NO5S and a molecular weight of 327.4 g/mol . The compound features a 3,4-diethoxy-substituted benzamide core linked to a 1,1-dioxothiolan-3-yl (sulfolane-derived) heterocyclic moiety. It belongs to the broader class of N-(1,1-dioxothiolan-3-yl)benzamides, a scaffold that has yielded phenylalanine–tRNA ligase inhibitors with IC50 values in the 100 nM to 80 µM range in bacterial enzyme assays [1] and T-type calcium channel modulators with EC50 values around 3.8 µM [2]. However, the specific biological activity and target profile of CAS 896020-44-3 remain unreported in the peer-reviewed primary literature, patents, or public screening databases as of the search date. Its differentiation must therefore be evaluated primarily on a structural, physicochemical, and scaffold-class basis.

Why N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide Cannot Be Replaced by Generic In-Class Analogs


The N-(1,1-dioxothiolan-3-yl)benzamide scaffold exhibits steep structure–activity relationships (SAR) that preclude casual interchange of analogs. Within this chemotype, the nature and position of substituents on the benzamide ring drive dramatic shifts in target potency: for example, against phenylalanine–tRNA ligase (PheRS), a compound bearing a 2-[(4-chloropyridin-2-yl)amino]phenoxy acetamide side chain achieves an IC50 of 100 nM (E. coli), whereas the 4-methylphenoxy thiazole analog reaches only 80 µM [1]. Likewise, the 3,4-diethoxybenzamide moiety—when paired with a thienopyrazole rather than a dioxothiolan ring—yields an EC50 of 3.79 µM at the Cav3.2 T-type calcium channel [2]. These data demonstrate that small modifications to the aromatic substitution pattern or the heterocyclic linker can alter potency by >100-fold. The specific combination present in CAS 896020-44-3—a secondary benzamide with two ethoxy donors and an unsubstituted dioxothiolan NH—defines a distinct chemical space that cannot be assumed equivalent to any N-alkylated, ring-substituted, or heterocycle-swapped congener. Procurement of a generic “dioxothiolan benzamide” without verifying substitution identity risks selecting a compound with a fundamentally different target profile, potency range, and physicochemical property set.

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide (CAS 896020-44-3): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation vs. N-(1,1-Dioxothiolan-3-yl)benzamide (Parent Scaffold)

CAS 896020-44-3 possesses a molecular weight of 327.4 g/mol, which is 88.1 Da heavier than the unsubstituted parent N-(1,1-dioxothiolan-3-yl)benzamide (MW 239.29 g/mol; CAS 17153-58-1) . This increase arises from the addition of two ethoxy groups (–OCH2CH3) at the 3- and 4-positions of the benzamide ring. The mass shift is substantial enough to place the target compound in a higher molecular-weight bracket commonly associated with improved target-binding complementarity in fragment-to-lead campaigns, while remaining below the typical lead-like cutoff of 350 Da.

Medicinal chemistry Lead optimization Fragment-based drug discovery

Hydrogen-Bond Donor and Acceptor Profile Differentiation vs. N-(1,1-Dioxothiolan-3-yl)-2-methylbenzamide

The target compound contains one hydrogen-bond donor (amide NH) and five hydrogen-bond acceptors (amide carbonyl, sulfone oxygens, and two ethoxy oxygens) . In contrast, N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide (CAS 615273-75-1, MW 253.32) contains one donor and only three acceptors (carbonyl and two sulfone oxygens) . The two additional H-bond acceptors in the target compound increase its topological polar surface area (TPSA) and may modulate oral bioavailability and blood–brain barrier penetration in ways that the less polar ortho-methyl analog cannot replicate.

Physicochemical property optimization Drug-likeness Permeability

Lipophilicity (LogP) Differentiation vs. the Unsubstituted Dioxothiolan Benzamide Scaffold

The 3,4-diethoxy substitution pattern confers increased lipophilicity relative to the unsubstituted dioxothiolan benzamide scaffold. Although experimentally measured logP values for CAS 896020-44-3 have not been published, the presence of two ethoxy groups (–OCH2CH3) adds four methylene (–CH2–) and two methyl (–CH3) units compared to the parent benzamide, which is expected to raise the calculated logP by approximately 1.0–1.5 log units based on additive fragment contributions . This shift places the compound in a lipophilicity range that can enhance membrane permeability while potentially increasing plasma protein binding, a trade-off that medicinal chemists must evaluate against the specific target product profile.

Lipophilicity Drug design Pharmacokinetics

Rotatable Bond Count and Conformational Flexibility Comparison vs. N-(1,1-Dioxothiolan-3-yl)benzamide

CAS 896020-44-3 incorporates two ethoxy substituents that add four rotatable bonds (two O–CH2 and two CH2–CH3 rotations) beyond the two present in the core scaffold (amide C–N and thiolane-to-benzamide linkage), yielding approximately six rotatable bonds total compared to two in the parent N-(1,1-dioxothiolan-3-yl)benzamide . Increased conformational flexibility can impose a higher entropic penalty upon receptor binding, but also enables the compound to sample a broader conformational landscape that may be required to access certain binding pockets inaccessible to the rigid parent scaffold. This property is particularly relevant when screening against targets with deep or cryptic binding sites.

Conformational analysis Entropic binding penalty Ligand efficiency

3,4-Diethoxy Substitution Pattern: SAR Context from the Thienopyrazole Analog at Cav3.2 T-Type Calcium Channels

While no direct biological data exist for CAS 896020-44-3, a closely related compound carrying the identical 3,4-diethoxybenzamide moiety—N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide—demonstrates an EC50 of 3.79 × 10³ nM (3.79 µM) at the human Cav3.2 (α1H) T-type calcium channel in a validated fluorescence-based assay [1]. The 3,4-diethoxybenzamide fragment is shared between this analog and the target compound, whereas the heterocyclic amine partner differs (dioxothiolan vs. thienopyrazole). This class-level evidence indicates that the 3,4-diethoxybenzamide pharmacophore can confer low-micromolar ion-channel modulatory activity, a property that may extend to the dioxothiolan-bearing target compound pending experimental verification.

Ion channel pharmacology Calcium channel modulation Structure–activity relationship

Dioxothiolan Benzamide Scaffold Activity at Phenylalanine–tRNA Ligase: Class-Level Evidence Supporting Antimicrobial Screening Potential

The 1,1-dioxothiolan-3-yl moiety—when incorporated into benzamide-like or acetamide scaffolds—has yielded inhibitors of bacterial phenylalanine–tRNA ligase (PheRS), an essential and clinically unexploited antibacterial target. Specifically, 2-[3-[(4-chloro-2-pyridyl)amino]phenoxy]-N-(1,1-dioxothiolan-3-yl)acetamide inhibits E. coli PheRS with an IC50 of 100 nM, while the related thiazole carboxamide analog shows an IC50 of 80 µM (E. coli) and 1.4 µM (P. aeruginosa) [1]. This >100-fold potency range demonstrates that the dioxothiolan core can support high-affinity target engagement when paired with optimized side chains. The target compound, CAS 896020-44-3, retains the dioxothiolan core but introduces a 3,4-diethoxybenzamide side chain not yet evaluated against PheRS, representing a novel chemotype within this target class.

Antimicrobial drug discovery tRNA synthetase inhibition Bacterial enzyme targets

Recommended Research and Procurement Scenarios for N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide (CAS 896020-44-3)


Structure–Activity Relationship (SAR) Expansion of Dioxothiolan-Based tRNA Synthetase Inhibitors

Given that N-(1,1-dioxothiolan-3-yl)acetamide derivatives have demonstrated nanomolar inhibition of bacterial PheRS [1], CAS 896020-44-3 serves as a structurally distinct comparator to probe the SAR of the benzamide side chain. Its 3,4-diethoxy substitution pattern has not been tested against PheRS. Procurement of this compound enables head-to-head biochemical profiling against the 100 nM lead compound to determine whether the diethoxybenzamide motif enhances or diminishes target engagement, guiding further medicinal chemistry optimization.

Ion Channel Screening with a Focus on T-Type Calcium Channel (Cav3.2) Modulation

A compound sharing the identical 3,4-diethoxybenzamide fragment demonstrated low-micromolar EC50 at Cav3.2 T-type calcium channels [2]. Screening CAS 896020-44-3 in a matched electrophysiological or fluorescence-based Cav3.2 assay would directly test whether the dioxothiolan linker improves potency, selectivity over other Cav3 subtypes, or physicochemical properties relative to the thienopyrazole-bearing analog. Such data would inform the design of next-generation T-type channel modulators for neurological indications.

Physicochemical Property Benchmarking in Fragment-to-Lead Optimization Programs

The target compound occupies a distinct physicochemical space (MW 327.4, 5 HBA, 6 rotatable bonds) compared to the minimal dioxothiolan benzamide scaffold (MW 239.3, 3 HBA, 2 rotatable bonds) . Medicinal chemistry teams can use CAS 896020-44-3 as a reference point to evaluate the impact of 3,4-diethoxy substitution on solubility, logP, metabolic stability, and permeability in standardized ADME assays, providing quantitative structure–property relationship (QSPR) data that guides lead optimization decisions across multiple projects.

Library-Based Phenotypic Screening for Novel Antimicrobial Chemotypes

The dioxothiolan scaffold has demonstrated antibacterial target engagement via PheRS inhibition [1]. Inclusion of CAS 896020-44-3 in diversity-oriented phenotypic screening libraries against Gram-negative and Gram-positive bacterial panels could uncover growth-inhibitory activity linked to this novel chemotype. Given the urgent need for new antibacterial mechanisms, even moderate hit rates from a structurally distinct scaffold like the 3,4-diethoxybenzamide-dioxothiolan hybrid could seed a new lead series.

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